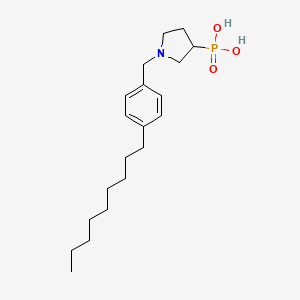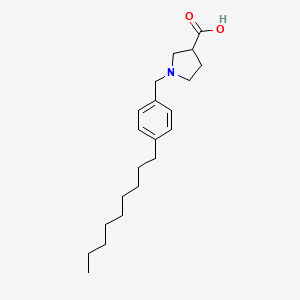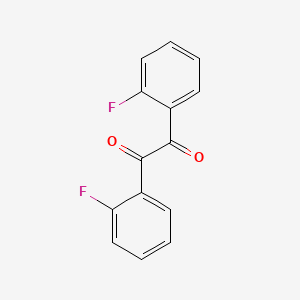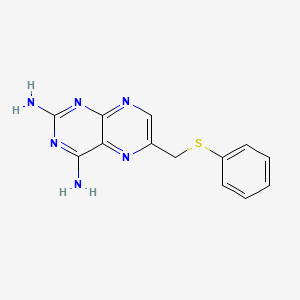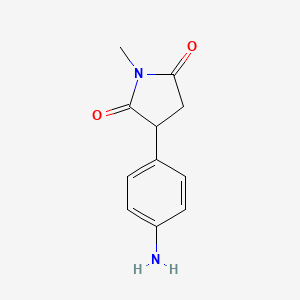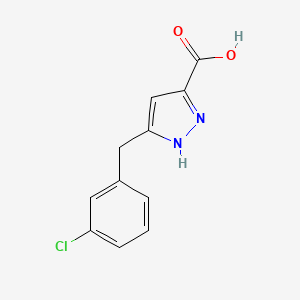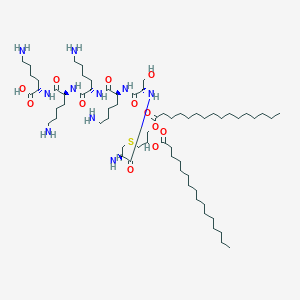
Pam2CSK4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pam2CSK4, également connu sous le nom de S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, est un lipopeptide diacylé synthétique. C'est un activateur puissant du facteur de transcription pro-inflammatoire facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). This compound mime l'extrémité amino acylée des lipoprotéines bactériennes et est reconnu par le récepteur de type Toll 2 (TLR2) et le récepteur de type Toll 6 (TLR6) hétérodimère .
Méthodes De Préparation
Pam2CSK4 est synthétisé par un processus en plusieurs étapes impliquant le couplage de groupes palmitoyle à un squelette peptidique. La synthèse implique généralement les étapes suivantes :
Synthèse du squelette peptidique : Le squelette peptidique est synthétisé en utilisant des techniques de synthèse peptidique en phase solide (SPPS).
Fixation des groupes palmitoyle : Les groupes palmitoyle sont fixés au squelette peptidique par des réactions d'estérification.
Purification : Le this compound synthétisé est purifié par chromatographie liquide haute performance (HPLC) pour assurer l'élimination des impuretés.
Lyophilisation : Le composé purifié est lyophilisé pour obtenir une forme de poudre stable.
Les méthodes de production industrielle impliquent une mise à l'échelle du processus de synthèse tout en maintenant la pureté et l'activité du composé. Cela comprend l'optimisation des conditions de réaction, l'utilisation de synthétiseurs de peptides automatisés et l'emploi de techniques de purification à grande échelle .
Analyse Des Réactions Chimiques
Pam2CSK4 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du résidu cystéine.
Réduction : Des réactions de réduction peuvent se produire au niveau des liaisons disulfures formées lors de l'oxydation.
Substitution : Des réactions de substitution peuvent se produire au niveau des résidus lysine, où différents groupes fonctionnels peuvent être introduits.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le dithiothréitol pour la réduction et divers agents alkylants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Immunologie : this compound est utilisé pour étudier l'activation du système immunitaire, en particulier la voie de signalisation TLR2/TLR6.
Adjuvants vaccinaux : This compound est étudié comme adjuvant potentiel dans les formulations de vaccins pour améliorer les réponses immunitaires.
Signalisation cellulaire : Les chercheurs utilisent this compound pour étudier les voies de signalisation cellulaire, y compris l'activation de NF-κB et la production de cytokines.
Développement de médicaments : This compound est étudié pour ses propriétés antivirales potentielles et son rôle dans la modulation des réponses immunitaires.
5. Mécanisme d'action
This compound exerce ses effets en se liant à l'hétérodimère TLR2/TLR6 à la surface cellulaire. Cette liaison déclenche une cascade de signalisation qui implique le recrutement de la protéine adaptatrice réponse primaire de différenciation myéloïde 88 (MyD88). La voie dépendante de MyD88 conduit à l'activation de NF-κB et de la protéine 1 activatrice (AP-1), ce qui entraîne la production de cytokines pro-inflammatoires et l'activation de la réponse immunitaire innée .
Applications De Recherche Scientifique
Pam2CSK4 has a wide range of scientific research applications, including:
Immunology: this compound is used to study the activation of the immune system, particularly the TLR2/TLR6 signaling pathway.
Vaccine Adjuvants: This compound is explored as a potential adjuvant in vaccine formulations to enhance immune responses.
Cell Signaling: Researchers use this compound to study cell signaling pathways, including the activation of NF-κB and the production of cytokines.
Drug Development: This compound is investigated for its potential antiviral properties and its role in modulating immune responses.
Mécanisme D'action
Pam2CSK4 exerts its effects by binding to the TLR2/TLR6 heterodimer on the cell surface. This binding triggers a signaling cascade that involves the recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88). The MyD88-dependent pathway leads to the activation of NF-κB and activator protein 1 (AP-1), resulting in the production of pro-inflammatory cytokines and the activation of the innate immune response .
Comparaison Avec Des Composés Similaires
Pam2CSK4 est souvent comparé à d'autres composés similaires, tels que :
Pam3CSK4 : Un lipopeptide triacylé qui active également TLR2 mais forme un hétérodimère avec TLR1 au lieu de TLR6.
PamCSK4 : Un lipopeptide monoacylé avec une structure similaire mais un modèle de lipidation différent.
This compound est unique en sa capacité à activer spécifiquement l'hétérodimère TLR2/TLR6, ce qui en fait un outil précieux pour l'étude des réponses immunitaires médiées par TLR2/TLR6 .
Propriétés
| Pam2 is a synthetic lipopeptide which acts as an agonist at TLR2 and TLR6. Actions at these receptors suggest that Pam2 has potential antiviral properties. | |
Numéro CAS |
574741-81-4 |
Formule moléculaire |
C65H126N10O12S |
Poids moléculaire |
1271.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51?,52-,53-,54-,55-,56-,57-/m0/s1 |
Clé InChI |
LJUIOEFZFQRWJG-KKIBDXJDSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Séquence |
XSKKKK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


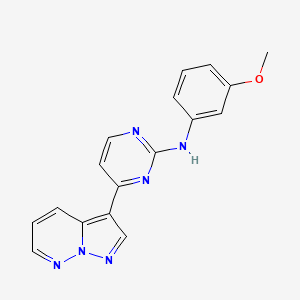
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)
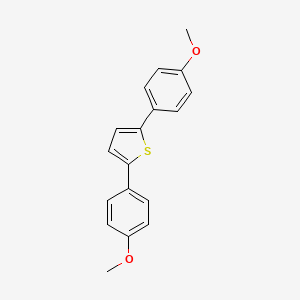
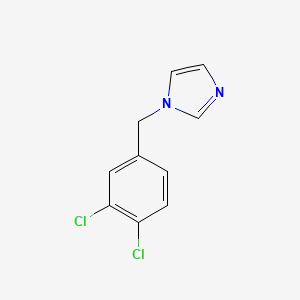

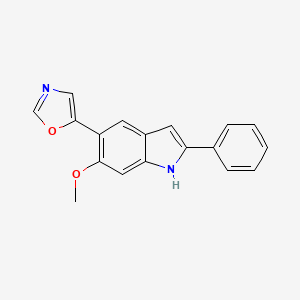
![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)
